6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one
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Overview
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves multi-step reactions, including cyclocondensation, Friedlander condensation, and catalyzed reactions involving various reagents and catalysts. For instance, naphthyridine derivatives have been synthesized using cyclocondensation of ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate, indicating a stepwise approach to constructing the naphthyridine core structure through reactions that involve functional group transformations and ring closure mechanisms (Rao, Hariprasad, & Venkanna, 2023).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives, including 6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one, is characterized by the presence of two nitrogen atoms in the bicyclic system, which significantly influences their chemical behavior and interaction with biological targets. Structural analysis is typically supported by spectral data, including IR, 1H NMR, and MS, to confirm the composition and configuration of the synthesized molecules (Jachak et al., 2011).
Chemical Reactions and Properties
Naphthyridine derivatives participate in various chemical reactions, including catalyzed C-H bond arylation and cycloaddition reactions, that enhance their complexity and utility in chemical synthesis. These reactions exhibit good substrate scope, functional group compatibility, and yield products with significant chemoselectivity (Yang et al., 2015).
properties
IUPAC Name |
6-(3-pyrazol-1-ylpropyl)-1,6-naphthyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14-12-4-1-6-15-13(12)5-11-17(14)8-3-10-18-9-2-7-16-18/h1-2,4-7,9,11H,3,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREMCLNNIIFYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN(C2=O)CCCN3C=CC=N3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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